Eicosenoic acid, (Z)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiles
¹H NMR spectra of (Z)-eicosenoic acid (CDCl₃, 400 MHz) exhibit characteristic signals:
- δ 5.34 ppm : Multiplet for the two vinylic protons (H-11 and H-12).
- δ 2.30 ppm : Triplet (J = 7.5 Hz) for the α-carboxylic protons (H-2).
- δ 1.26–1.32 ppm : Broad multiplet for methylene groups in the alkyl chain.
¹³C NMR (CDCl₃, 100 MHz) assignments include:
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of methylated (Z)-eicosenoic acid (methyl gondoate) shows key fragments:
- m/z 294 : Molecular ion ([M]⁺, 310 – 16 for CH₃OH loss).
- m/z 189 : Allylic cleavage fragment ([CH₂=CH(CH₂)₈COOCH₃]⁺).
- m/z 157 : Terminal alkyl chain fragment ([CH₂=CH(CH₂)₆]⁺).
High-resolution mass spectrometry (HR-MS) confirms the molecular formula with an exact mass of 310.2872 Da (calc. 310.2872 for C₂₀H₃₈O₂).
Infrared and Raman Spectroscopic Signatures
Infrared (IR) spectroscopy reveals:
- 2920 cm⁻¹ and 2850 cm⁻¹ : C-H stretching vibrations in the alkyl chain.
- 1705 cm⁻¹ : C=O stretching of the carboxylic acid group.
- 721 cm⁻¹ : Out-of-plane bending of cis-disubstituted C-H groups.
Raman spectroscopy highlights:
Properties
IUPAC Name |
(Z)-icos-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTURVKRGQNQD-HNENSFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28933-89-3 | |
| Record name | Eicosenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Kolbe’s Anodic Synthesis and Malonic Ester Coupling
Early attempts to synthesize EA via Kolbe’s anodic synthesis involved chain elongation of 8-undecynoic acid. However, this method proved unsuitable due to low yields and competing side reactions. An alternative pathway utilizing malonic ester coupling was developed, starting from 13-hexadecyn-1-ol. Sequential esterification, reduction with lithium aluminium hydride, and methanesulfonate conversion yielded 15-octadecynoic acid. Subsequent hydrogenation over Lindlar’s catalyst produced (Z)-15-eicosenoic acid with >90% isomeric purity.
Reaction Scheme:
This method, while reliable, requires multistep purification and is limited to specific double-bond positions.
Wittig Reaction-Based Synthesis
A more versatile approach employs Wittig reactions to construct the cis-configured double bond. Bromoalkanoic acids (e.g., 18-bromooctadecenoic acid) are reacted with alkynes (e.g., 1-tridecyne) in the presence of lithium hexamethyldisilazide (LiHMDS) and hexamethylphosphoramide (HMPA). The resulting acetylenic intermediates are hydrogenated using Lindlar’s catalyst to achieve (Z)-configured EA derivatives.
Key Data:
Example:
This method’s scalability and high purity make it preferable for producing EA analogs with varying double-bond positions.
Microbial Production
Advantages:
-
Sustainability : Utilizes renewable carbon sources.
-
Specificity : Avoids complex purification steps associated with chemical synthesis.
Bioconversion and Modification
Conditions:
Hydrogenation Techniques for cis-Configuration
Lindlar Catalyst
Critical for achieving the cis configuration, Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) selectively hydrogenates alkynes to cis-alkenes without over-reduction. For example:
.
Optimization:
-
Solvent : Ethyl acetate enhances catalyst activity.
Comparative Analysis of Preparation Methods
Key Findings :
-
Chemical Synthesis : Superior for customizing double-bond positions and producing gram-scale quantities.
-
Microbial Production : Eco-friendly but limited to natural EA isomers.
Chemical Reactions Analysis
Types of Reactions: Delta2-cis Eicosenoic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Delta2-cis Eicosenoic Acid .
Scientific Research Applications
Nutritional Applications
1. Dietary Sources and Health Benefits
Eicosenoic acid is present in various foods, including nuts and vegetable oils. Its consumption has been linked to several health benefits:
- Cardiovascular Health : Eicosenoic acid may help in reducing cholesterol levels and improving heart health due to its monounsaturated nature.
- Anti-inflammatory Properties : Studies suggest that eicosenoic acid can exhibit anti-inflammatory effects, which may be beneficial in managing chronic inflammatory conditions.
Pharmaceutical Applications
2. Role in Metabolomics
Recent research has highlighted the role of eicosenoic acid in metabolic studies. For instance, a study utilizing non-targeted metabonomics techniques identified significant alterations in metabolic profiles related to eicosenoic acid concentrations among patients with type 2 diabetes mellitus (T2DM). The findings indicated that elevated levels of certain fatty acids, including eicosenoic acid, were associated with metabolic disturbances in diabetic patients .
3. Potential Antifungal Activity
Eicosenoic acid has shown promise as an antifungal agent. A study investigating bioactive compounds from marine algae revealed that certain fatty acids, including eicosenoic acid, exhibited antifungal properties against various fungal species. This suggests potential applications in developing antifungal treatments .
Industrial Applications
4. Use in Cosmetics and Personal Care Products
Due to its emollient properties, eicosenoic acid is increasingly used in cosmetic formulations. It can enhance skin hydration and improve the texture of creams and lotions.
5. Biodegradable Plastics
Research into sustainable materials has identified eicosenoic acid as a potential component for producing biodegradable plastics. Its incorporation into polymer matrices could improve the material's flexibility and degradation rate.
Table 1: Health Benefits of Eicosenoic Acid
| Benefit | Description |
|---|---|
| Cardiovascular Health | Reduces cholesterol levels |
| Anti-inflammatory Effects | May alleviate chronic inflammation |
| Metabolic Regulation | Associated with improved metabolic profiles in diabetes |
Table 2: Research Findings on Eicosenoic Acid
Case Studies
Case Study 1: Eicosenoic Acid and Diabetes Management
A recent observational study explored the relationship between fatty acids, including eicosenoic acid, and metabolic syndrome among patients with T2DM. The results indicated that higher concentrations of eicosenoic acid correlated with improved insulin sensitivity and lipid profiles, suggesting its potential role as a dietary intervention for diabetes management .
Case Study 2: Antifungal Applications
In laboratory settings, eicosenoic acid was tested against various fungal strains. The results demonstrated significant inhibitory effects on fungal growth, indicating its potential use as a natural antifungal agent in agricultural or pharmaceutical applications .
Mechanism of Action
Delta2-cis Eicosenoic Acid exerts its effects through several molecular targets and pathways:
Lipid Metabolism: The compound influences lipid metabolism by interacting with enzymes involved in fatty acid oxidation and synthesis.
Blood Sugar Regulation: It has been shown to decrease blood sugar levels by enhancing insulin sensitivity and promoting glucose uptake in cells.
Liver Function: The compound improves liver function by reducing oxidative stress and promoting the regeneration of liver cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below compares (Z)-eicosenoic acid with other monounsaturated fatty acids (MUFAs) and eicosenoic acid isomers:
Key Observations :
- Chain Length and Double Bond Position: (Z)-Eicosenoic acid’s 20-carbon chain and Δ11 cis configuration distinguish it from shorter-chain MUFAs (e.g., oleic acid) and longer-chain analogs (e.g., erucic acid). This structural variation influences solubility, metabolic pathways, and biological activity .
- Omega Classification: The ω-9 class of (Z)-eicosenoic acid contrasts with ω-11 (9-eicosenoic acid) and ω-7 (13-eicosenoic acid), which are linked to divergent biosynthetic pathways and functional roles .
Metabolic and Disease-Associated Differences
Schizophrenia Biomarkers
- (Z)-Eicosenoic acid is elevated in serum and erythrocytes of schizophrenia patients, correlating with negative symptoms (AUC = 0.945 in diagnostic models) .
- Oleic acid and linoleic acid are also implicated in schizophrenia but show less specificity compared to (Z)-eicosenoic acid .
Diabetes and Lipid Metabolism
- In diabetic nephropathy (DN) models, (Z)-eicosenoic acid is upregulated in HFD/STZ-induced rats but shows inconsistent trends in db/db mice .
- Linolenic acid (ω-3 PUFA) and arachidonic acid (ω-6 PUFA) are downregulated in the same models, highlighting divergent roles of MUFAs and PUFAs in metabolic dysregulation .
Inflammatory Response
Biomarker Potential
Biological Activity
Eicosenoic acid, specifically the (Z)-11-eicosenoic acid, also known as gondoic acid, is a monounsaturated omega-9 fatty acid with significant biological activity. This compound is primarily sourced from dietary fats found in various nuts and plant oils and is not synthesized by the human body. Its biological implications are increasingly important in fields such as nutrition, immunology, and metabolic health.
Eicosenoic acid has the molecular formula and features a long aliphatic chain typical of fatty acids. It is characterized by its weak acidity and low solubility in water, which are common traits among long-chain fatty acids. The compound's structure contributes to its biological functions, particularly in cell membrane integrity and signaling pathways.
Sources and Metabolism
Eicosenoic acid can be found in various food sources, including:
- Nuts (e.g., hazelnuts)
- Plant oils (e.g., olive oil)
- Some animal fats
In humans, eicosenoic acid is incorporated into cell membranes, influencing membrane fluidity and function. Notably, it has been observed that children with regressive autism exhibit altered levels of eicosenoic acid in their red blood cell membranes, suggesting a potential link between this fatty acid and neurological conditions .
1. Anti-inflammatory Effects
Research indicates that eicosenoic acid may play a role in modulating inflammatory responses. A study demonstrated that eicosenoic compounds could influence cytokine production in macrophage cells, particularly affecting pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that eicosenoic acid could be beneficial in managing inflammatory conditions .
2. Cytotoxicity
Eicosenoic acid exhibits cytotoxic properties against certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction . The compound's efficacy varies based on its concentration, with IC50 values indicating significant cytotoxic effects at specific dosages.
3. Metabolic Profiling
A comprehensive metabolomic study revealed that eicosenoic acid influences metabolic pathways associated with lipid metabolism and inflammation. It was found to affect the levels of arachidonic acid (AA), which is crucial for the synthesis of eicosanoids—signaling molecules involved in inflammation and immunity .
Case Study 1: Eicosenoid Compounds in Immunotherapy
In a study examining honey bee venom's immunostimulatory effects, (Z)-11-eicosenol—a major component—was tested for its ability to enhance immune responses. Results indicated that eicosenoid compounds could significantly increase cytokine production while maintaining cell viability, highlighting their potential as therapeutic agents in immunotherapy .
Case Study 2: Neurological Implications
A case study focused on children with regressive autism found elevated levels of eicosenoic acid in their blood samples compared to neurotypical controls. This suggests a possible biomarker role for eicosenoic acid in autism spectrum disorders, warranting further investigation into its therapeutic potential .
Research Findings Summary
| Aspect | Findings |
|---|---|
| Chemical Structure | Monounsaturated omega-9 fatty acid; |
| Sources | Found in nuts, plant oils; dietary source |
| Inflammation Modulation | Reduces pro-inflammatory cytokines; potential anti-inflammatory agent |
| Cytotoxicity | Induces apoptosis in cancer cells; varying efficacy based on concentration |
| Neurological Link | Altered levels observed in autistic children; potential biomarker |
Q & A
Basic Research Questions
Q. How can (Z)-Eicosenoic acid be analytically identified and quantified in biological samples?
- Methodological Answer : Use gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS). For lipid extracts, saponification followed by methyl ester derivatization is recommended. Include internal standards (e.g., heneicosanoic acid) to correct for variability. Column selection (e.g., polar capillary columns) is critical for resolving isomers. Triplicate runs and calibration curves ensure precision .
- Data Reference : In Rosa taxa, (Z)-Eicosenoic acid content ranged from 0.13% to 0.65%, analyzed via GC-FID with a 5% LSD threshold for significance testing .
Q. What are best practices for handling and storing (Z)-Eicosenoic acid in laboratory settings?
- Methodological Answer : Store under inert gas (e.g., argon) at −20°C to prevent oxidation. Use amber glass vials to minimize light exposure. Although classified as non-hazardous (CLP 1272/2008), avoid prolonged skin contact by wearing nitrile gloves. For long-term stability, monitor peroxide values via iodometric titration .
Q. How should experiments be designed to study (Z)-Eicosenoic acid’s role in lipid metabolism?
- Methodological Answer :
- In vitro: Use hepatocyte or adipocyte cell lines with controlled fatty acid-free media. Measure β-oxidation rates via radiolabeled substrates (e.g., ¹⁴C-(Z)-Eicosenoic acid) and compare with other monounsaturated fatty acids (e.g., oleic acid).
- In vivo: Employ knockout models (e.g., Δ9-desaturase-deficient mice) to assess compensatory mechanisms. Control diets should isolate (Z)-Eicosenoic acid from dietary sources .
Advanced Research Questions
Q. How can conflicting data on (Z)-Eicosenoic acid concentrations across plant taxa be resolved?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate studies. Confounding variables include extraction methods (e.g., Soxhlet vs. Folch) and seasonal variations. Apply multivariate ANOVA to isolate taxon-specific biosynthesis pathways. For example, in Rosa species, (Z)-Eicosenoic acid levels inversely correlate with linoleic acid, suggesting substrate competition in elongase/desaturase activity .
Q. What in silico strategies predict (Z)-Eicosenoic acid’s interactions with metabolic enzymes?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities with Δ6-desaturase or peroxisomal acyl-CoA oxidase. Validate predictions with mutagenesis studies (e.g., alanine scanning) and kinetic assays. Comparative analysis with cis-vaccenic acid (C18:1Δ11) can elucidate chain-length specificity .
Q. How does (Z)-Eicosenoic acid stability vary under experimental conditions (e.g., pH, temperature)?
- Methodological Answer : Perform accelerated stability studies:
- Thermal stability: Incubate at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC-UV (210 nm).
- pH stability: Test in buffered solutions (pH 2–9); quantify free fatty acids via titration.
Results should inform protocol adjustments (e.g., antioxidant addition in acidic conditions) .
Q. What systematic review frameworks are suitable for synthesizing data on (Z)-Eicosenoic acid’s health implications?
- Methodological Answer : Apply PECO (Population, Exposure, Comparison, Outcome):
- Population: Mammalian models or human cohorts.
- Exposure: Dietary or supplemental (Z)-Eicosenoic acid.
- Comparison: Other C20:1 isomers or saturated fats.
- Outcome: Lipid profiles, inflammatory markers.
Use ROBINS-I for bias assessment and GRADE for evidence quality .
Data Contradiction Analysis
- Example : Discrepancies in reported (Z)-Eicosenoic acid levels (e.g., 0.13% vs. 0.65% in Rosa taxa) may arise from:
Methodological Best Practices
- Literature Review : Follow COSMOS-E guidelines for observational studies, prioritizing peer-reviewed journals over preprint repositories. Cross-reference with IUCLID for hazard data .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding from lipid supplement companies) and adhere to ARRIVE 2.0 guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
